N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by a cyclooctyl group attached to a benzenesulfonamide moiety, with an isopropyl group at the para position of the benzene ring. This compound is of interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide typically involves the reaction of cyclooctylamine with 4-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction reactions may modify the functional groups on the benzene ring or the sulfonamide moiety.
Scientific Research Applications
N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide is not fully understood. it is believed to interact with bacterial cell membranes, leading to disruption of membrane integrity and cell death. The compound may also inhibit specific enzymes or proteins essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-isopropylphenyl)benzenesulfonamide: Similar structure but lacks the cyclooctyl group.
N-(4-tert-butylphenyl)benzenesulfonamide: Contains a tert-butyl group instead of an isopropyl group.
N-(4-methylphenyl)benzenesulfonamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
N-cyclooctyl-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of the cyclooctyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This structural feature may enhance its ability to interact with biological membranes and proteins, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H27NO2S |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-cyclooctyl-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H27NO2S/c1-14(2)15-10-12-17(13-11-15)21(19,20)18-16-8-6-4-3-5-7-9-16/h10-14,16,18H,3-9H2,1-2H3 |
InChI Key |
GQYXOVRYCGYMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |
Origin of Product |
United States |
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